molecular formula C11H13NOS2 B066289 N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide CAS No. 175202-56-9

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide

Cat. No.: B066289
CAS No.: 175202-56-9
M. Wt: 239.4 g/mol
InChI Key: GJWVQSCZTVQOFG-UHFFFAOYSA-N
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Description

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromaticity and stability, making them valuable in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate as the nucleophile.

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methylthio group and a carboxamide group on the thiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-3-methylsulfanyl-6,7-dihydro-2-benzothiophene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS2/c1-12-10(13)9-7-5-3-4-6-8(7)11(14-2)15-9/h4,6H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWVQSCZTVQOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C2CCC=CC2=C(S1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381117
Record name N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-56-9
Record name 6,7-Dihydro-N-methyl-3-(methylthio)benzo[c]thiophene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-methyl-3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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